ESF is widely recognized as a highly efficient Michael acceptor, readily undergoing nucleophilic addition reactions with various nucleophiles, particularly amines and thiols. This characteristic makes it a valuable tool for constructing new carbon-carbon and carbon-heteroatom bonds in organic synthesis.
One prominent example is its application in the development of "SuFEx click chemistry," a powerful technique for the rapid and selective formation of complex molecules. ESF's exceptional reactivity allows for efficient conjugation with diverse biomolecules containing nucleophilic groups, facilitating the creation of functional probes and drug candidates [].
The presence of a fluorine atom in ESF offers additional value in radiolabeling, a crucial technique for studying biological processes. Researchers have successfully synthesized radiolabeled ESF ([18F]ESF) and utilized it for the conjugation of peptides and proteins. This approach holds promise for developing novel radiotracers for Positron Emission Tomography (PET) imaging, potentially aiding in disease diagnosis and drug discovery [].
Ongoing research is exploring the potential of ESF in developing novel and efficient synthetic methods. Recent studies have demonstrated the use of ESF in the synthesis of:
Ethenesulfonyl fluoride is a sulfur(VI) compound characterized by its unique reactivity and versatility in organic synthesis. It is recognized as a significant sulfur(VI) hub, particularly in the context of sulfur(VI) fluoride exchange reactions, known as SuFEx click chemistry. This compound has gained attention for its ability to form stable bonds with various nucleophiles, making it an essential reagent in modern synthetic chemistry .
Ethenesulfonyl fluoride exhibits remarkable reactivity, functioning primarily as a Michael acceptor. It can undergo various chemical transformations, including:
Research indicates that ethenesulfonyl fluoride possesses biological activity, particularly as an inhibitor of certain enzymes. Its ability to modify protein structures through covalent bond formation has implications for drug design and development. Studies have shown that ethenesulfonyl fluoride can effectively inhibit serine proteases and other enzyme classes by irreversibly binding to their active sites .
Several methods exist for synthesizing ethenesulfonyl fluoride:
Ethenesulfonyl fluoride finds applications across various fields:
Interaction studies involving ethenesulfonyl fluoride highlight its capacity to form covalent bonds with various nucleophiles. These interactions are crucial for understanding its mechanism of action in biological systems. Research has demonstrated that ethenesulfonyl fluoride can effectively modify proteins and other biomolecules, leading to significant changes in their function and activity .
Ethenesulfonyl fluoride stands out among similar compounds due to its unique reactivity profile and applications. Here are some comparable compounds:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Propanesulfonyl fluoride | Similar reactivity as a sulfonyl fluoride | Less efficient in SuFEx reactions compared to ethenesulfonyl fluoride |
Butanesulfonyl fluoride | Used in organic synthesis | Limited biological activity compared to ethenesulfonyl fluoride |
Benzenesulfonyl fluoride | Exhibits aromatic stability | More selective but less versatile than ethenesulfonyl fluoride |
Ethenesulfonyl fluoride's exceptional ability to participate in SuFEx reactions and its effectiveness as a Michael acceptor differentiate it from these similar compounds, making it a preferred choice for many synthetic applications .
ESF’s molecular structure features a sulfonyl fluoride group (-SO₂F) bonded to an ethylene (vinyl) group. Key structural characteristics include:
C=CS(=O)(=O)F
The compound’s planar geometry (Figure 1) arises from conjugation between the vinyl π-system and the sulfonyl group, enhancing its electrophilic reactivity. Density functional theory (DFT) calculations reveal a bond angle of 117° at the sulfur atom, with bond lengths of 1.44 Å (S=O) and 1.83 Å (S-F).
Property | Value | Source |
---|---|---|
Density (25°C) | 1.328 g/mL | |
Refractive index (n²⁰/D) | 1.385 | |
Flash point | 40°C (closed cup) | |
Boiling point | 104–106°C (760 mmHg) |
ESF’s journey began with its first synthesis in 1953 by Hedrick at Monsanto Company. However, its potential remained untapped until Hyatt’s 1979 seminal work at Eastman Kodak, which systematically mapped its reactivity as a Michael acceptor. The compound gained prominence in 2014 when Sharpless and colleagues integrated it into SuFEx click chemistry, demonstrating its utility in forming stable sulfur(VI) linkages.
Key milestones:
ESF’s dual reactivity—acting as both a Michael acceptor and a SuFEx hub—enables diverse transformations:
ESF undergoes regioselective additions with nucleophiles (amines, thiols, enamines) at the β-carbon. For example:
ESF serves as a monomer for:
As a SuFEx hub, ESF participates in two-step click reactions:
Reaction of ESF with phenylacetylene yields 3-sulfonylfluorocyclobutene (87% yield), a strained intermediate for ring-opening polymerizations.
Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard